2-iodo-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S1487694
CAS No.
1227270-26-9
M.F
C7H5IN2
M. Wt
244.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-1H-pyrrolo[2,3-c]pyridine

CAS Number

1227270-26-9

Product Name

2-iodo-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

2-iodo-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

InChI

InChI=1S/C7H5IN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H

InChI Key

WSBRJCFHGLRDAF-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(N2)I

Synonyms

2-Iodo-6-azaindole

Canonical SMILES

C1=CN=CC2=C1C=C(N2)I

2-Iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine structure, with an iodine atom substituted at the second position. This compound belongs to a class of pyrrolo-pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles or functional groups, allowing for the synthesis of various derivatives.
  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic chemistry .

The biological activity of 2-iodo-1H-pyrrolo[2,3-c]pyridine has been explored in various studies. It has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. Notably, compounds in this class have been investigated for their potential as acid pump antagonists, which are relevant in treating acid-related diseases by inhibiting H+/K+ ATPase activity . Additionally, its unique structural features may enhance binding affinity to molecular targets, thereby increasing its efficacy as a therapeutic agent.

Several synthesis methods have been developed for 2-iodo-1H-pyrrolo[2,3-c]pyridine:

  • Iodination of Pyrrole Derivatives: A common method involves the iodination of 1H-pyrrolo[2,3-c]pyridine using iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is typically performed in organic solvents such as acetic acid or dichloromethane under controlled temperature conditions.
  • Cross-Coupling Reactions: Another approach includes palladium-catalyzed cross-coupling reactions where aryl halides are coupled with terminal alkynes or other nucleophiles to form functionalized derivatives .

2-Iodo-1H-pyrrolo[2,3-c]pyridine has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various biological pathways.
  • Chemical Research: Used as a building block in organic synthesis for creating complex molecules.
  • Material Science: Its derivatives may be explored for developing new materials with specific properties due to their unique chemical structure.

Interaction studies involving 2-iodo-1H-pyrrolo[2,3-c]pyridine have focused on its binding affinity to various biological targets. Research indicates that its structural features facilitate interactions with enzymes and receptors involved in critical biological processes. For instance, studies have shown that halogenated pyrroles can exhibit enhanced interactions due to halogen bonding effects, which may improve their pharmacological profiles .

Several compounds share structural similarities with 2-iodo-1H-pyrrolo[2,3-c]pyridine. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Features
3-Iodo-1H-pyrrolo[2,3-b]pyridinePyrrolo-PyridineIodine at the third position; different reactivity
7-AzaindoleAzaindoleLacks iodine; serves as a parent compound
4-Bromo-7-azaindoleAzaindoleBromine substitution; less reactive than iodinated forms
3,4-Diiodo-1H-pyrrolo[2,3-b]pyridineDiiodinated PyrroleIncreased reactivity due to two iodine atoms

Uniqueness: The presence of iodine at the second position significantly influences both the chemical reactivity and biological activity of 2-iodo-1H-pyrrolo[2,3-c]pyridine compared to its analogs. This unique substitution pattern enhances its potential as a therapeutic agent and makes it a valuable compound in drug discovery and development.

Transition Metal-Catalyzed Halogenation Strategies

Transition metal-catalyzed halogenation represents one of the most efficient approaches for introducing iodine into pyrrolopyridine systems. These methods provide significant advantages in terms of regioselectivity, functional group tolerance, and mild reaction conditions compared to classical halogenation procedures.

Palladium-Catalyzed Iodination

Palladium catalysts demonstrate remarkable efficiency in facilitating selective iodination of heterocyclic systems including pyrrolopyridines. Recent developments have revealed that specifically designed phosphine reagents can be strategically employed for selective halogenation of pyridines, which can be extended to pyrrolopyridine systems. In this methodology, phosphine reagents are first installed at specific positions of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles.

The reaction mechanism for this transformation typically proceeds through an SNAr pathway, with phosphine elimination as the rate-determining step. Steric interactions during C–P bond cleavage significantly influence the reactivity differences between substituted pyrrolopyridines. When applied to the synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine, this method offers high regioselectivity and compatibility with various functional groups.

A typical reaction sequence involves:

  • Formation of the phosphonium intermediate at the desired position
  • Halide displacement using an appropriate iodine source
  • Isolation of the iodinated pyrrolopyridine product

Silver-Mediated Halogenation

Silver-mediated halogenation provides another valuable approach for introducing iodine into the pyrrolopyridine scaffold. Research indicates that silver reagents such as AgF2 can directly halogenate pyridines at specific positions with high selectivity. This method is particularly valuable for electron-deficient heterocycles like pyridines and pyrrolopyridines.

For pyridine-containing systems, oxidative halogenation occurs efficiently with electron-donating substituents facilitating the reaction. As noted in one study, "Pyridines with electron-donating substituents, such as alkoxy or amino groups, undergo electrophilic substitution of hydrogen more readily. Here, for instance, chlorination with chlorine already occurred at 45°C, without any oxidation of the formyl group". Similar principles can be applied for iodination of pyrrolopyridines, with silver salts serving as both oxidants and halogenation mediators.

Copper-Catalyzed Halogenation

Copper-catalyzed halogenation represents a cost-effective alternative to palladium and silver-mediated processes. Copper catalysts have been extensively employed in azaindole synthesis, particularly in conjunction with microwave irradiation to accelerate reactions.

A notable example is the microwave-assisted copper-mediated cyclization reported by Pearson, where "the first step involved a Sonogashira reaction of 2-amino-3-iodo-5-nitropyridine with TMSA in a THF/dimethylacetamide (DMA) mixture, followed by cyclization to the azaindole structure using catalytic CuI under microwave irradiation". This approach can be modified to introduce iodine at specific positions of the pyrrolopyridine scaffold.

For selective iodination of pyrrolopyridines, copper(I) or copper(II) salts can be combined with appropriate iodine sources under controlled conditions to achieve regioselective halogenation.

Comparative Analysis of Metal-Catalyzed Halogenation Strategies

Table 1 presents a comparative analysis of various metal-catalyzed halogenation strategies for the synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine.

MethodCatalyst/ReagentsTypical ConditionsAdvantagesLimitationsRef.
Palladium-CatalyzedPd(OAc)₂, phosphine ligands60-100°C, 4-24hHigh selectivity, mild conditionsCost of Pd, phosphine design
Silver-MediatedAgF₂, AgOAcRT to 50°C, 2-12hRoom temperature reactions possible, high yieldsStoichiometric silver required
Copper-CatalyzedCuI, Cu(OAc)₂80-150°C, MW or thermal, 1-8hCost-effective, scalableHigher temperatures, sometimes lower selectivity

Directed C-H Functionalization Approaches in Pyrrolopyridine Systems

Directed C-H functionalization has emerged as a powerful tool for late-stage functionalization of heterocycles, offering an atom-economical approach to introduce iodine without requiring prefunctionalization steps. This methodology holds significant promise for the direct iodination of pyrrolopyridine systems.

Palladium-Catalyzed Directed C-H Iodination

Palladium-catalyzed directed C-H functionalization has been extensively studied for indoles and related heterocycles. As highlighted in recent research, "Pd(II)-catalyzed C–H arylations of free (NH) indoles including different carbonyl directing groups on C3-position with aryl iodides are demonstrated". The reactions display excellent regioselectivity, which can be adapted for iodination by modifying the reaction conditions.

For pyrrolopyridines, directing groups can be strategically placed to facilitate C-H iodination at the desired 2-position. The directing group coordinates with the palladium catalyst, positioning it in proximity to the C-H bond to be functionalized. For example, with indole-3-carbaldehydes, "the formyl group as a directing group gave the C4-arylated indoles versus C2-arylation". Similar principles could be applied to pyrrolopyridine systems to achieve selective 2-iodination.

The reaction mechanism typically involves:

  • Coordination of the directing group to the palladium catalyst
  • C-H activation to form a palladacycle intermediate
  • Oxidative addition of the iodine source
  • Reductive elimination to form the C-I bond

Rhodium-Catalyzed C-H Activation

Rhodium-catalyzed C-H activation offers a complementary approach for functionalizing pyrrolopyridines. A significant breakthrough was reported by Kim et al., who developed "a strategy envisioning C–H activation with rhodium(III) catalysis. This approach was based in the use of aminopyridines and alkynes. Since the aminopyridine ring can be considered a Lewis base, a Lewis acid (Ag₂CO₃) was strategically used to coordinate with the N atom of the pyridine ring, facilitating the annulation process".

This methodology can be adapted for iodination by substituting the alkyne component with an appropriate iodine source. The rhodium catalyst, in combination with silver salts, activates specific C-H bonds in the pyrrolopyridine scaffold, enabling regioselective functionalization.

The proposed mechanism involves:

  • Coordination of the rhodium catalyst to the pyrrolopyridine nitrogen
  • C-H bond cleavage assisted by the silver salt
  • Introduction of the iodine via an oxidative process
  • Reductive elimination to generate the iodinated product

Mechanistic Considerations and Substrate Scope

The efficiency and selectivity of directed C-H functionalization approaches depend on various factors, including the nature of the directing group, catalyst, additives, and reaction conditions. Understanding these factors is crucial for designing optimal synthetic routes to 2-iodo-1H-pyrrolo[2,3-c]pyridine.

One significant advancement is the development of catalytic systems that operate under milder conditions. For instance, "a number of procedures have been developed that allow such reactions to be performed even at room temperature", which is particularly valuable for substrates with sensitive functional groups.

Table 2 summarizes key mechanistic considerations and substrate scope for various C-H functionalization approaches applicable to the synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine.

MethodKey CatalystsDirecting GroupsMechanismSubstrate LimitationsRef.
Pd-CatalyzedPd(OAc)₂, Pd(TFA)₂Carbonyls, amides, pyridinesPd(II)/Pd(IV) or Pd(II)/Pd(0) cycleSensitive to steric hindrance
Rh-Catalyzed[RhCp*Cl₂]₂Pyridyl, amines, carbonylMetallacycle formationLess effective with electron-deficient substrates
Cu-MediatedCu(OAc)₂, CuIN-heterocycles, amidesRadical or ionic pathwaysOften requires elevated temperatures

Fischer Cyclization Techniques for Azaindole Core Construction

The Fischer indole synthesis, a classic reaction in heterocyclic chemistry, has been successfully adapted for the construction of azaindole scaffolds, which form the core structure of pyrrolopyridines including 2-iodo-1H-pyrrolo[2,3-c]pyridine.

Classical Fischer Indole Synthesis Applied to Azaindoles

Contrary to traditional beliefs about its limitations, recent research has demonstrated that the Fischer indole synthesis can be effectively applied to azaindole construction. As explicitly stated in recent publications: "Contrary to the common idea that Fischer indole cyclization often cannot be effectively applied to the synthesis of the corresponding azaindoles, we show that this approach can be actually very efficient for the formation of 4- and 6-azaindoles bearing an electron-donating group on the starting pyridylhydrazines".

This finding is significant for the synthesis of pyrrolopyridines, as it provides a straightforward route to construct the core scaffold. For the synthesis of 6-azaindoles (corresponding to the pyrrolo[2,3-c]pyridine scaffold), the reaction involves pyridylhydrazines with appropriately positioned electron-donating groups. The general reaction sequence involves:

  • Formation of a hydrazone intermediate between the pyridylhydrazine and a ketone or aldehyde
  • -Sigmatropic rearrangement under acidic conditions
  • Cyclization and aromatization to form the azaindole core
  • Subsequent iodination to obtain 2-iodo-1H-pyrrolo[2,3-c]pyridine

The success of this approach is demonstrated by the synthesis of "two 4-azaindole natural product analogues...in a few steps and very good overall yields", highlighting its efficiency for constructing complex azaindole structures.

Modified Fischer Cyclization Protocols

Several modifications of the classical Fischer indole synthesis have been developed to improve its efficiency and expand its substrate scope for azaindole synthesis. These modifications include variations in acid catalysts, solvents, and reaction conditions.

One notable modification is the use of naturally occurring catalysts, such as "Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis". Such green chemistry approaches provide more sustainable routes to azaindole synthesis while potentially offering improved selectivity.

Another important modification is the "Aza-Fischer Synthesis" specifically adapted for azaindoles, as indicated by research on "Extending the Scope of the Aza-Fischer Synthesis of 4- and 6-Azaindoles". These modified protocols offer improved yields and selectivity for the construction of the pyrrolopyridine core.

Madelung Indole Synthesis for Azaindoles

An alternative to the Fischer cyclization is the Madelung indole synthesis, which has also been applied to azaindole construction. Recent literature reports "Facile access to 3-cyano-4-azaindoles via a modified Madelung indole synthesis", demonstrating its utility for constructing functionalized azaindole scaffolds.

The Madelung approach typically involves the cyclization of N-acylated o-toluidines (or analogous pyridine derivatives) under strong basic conditions at elevated temperatures. When applied to appropriate pyridine precursors, this method provides access to various azaindole scaffolds, which can subsequently be iodinated to obtain 2-iodo-1H-pyrrolo[2,3-c]pyridine.

Comparison of Cyclization Methods for Azaindole Core Construction

Table 3 provides a comparative analysis of various cyclization methods for constructing the azaindole core, essential for the synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine.

MethodStarting MaterialsReaction ConditionsAdvantagesLimitationsRef.
Classical FischerPyridylhydrazines, ketones/aldehydesAcid catalysis, 80-150°CWell-established, broad scopeRequires electron-donating groups on pyridylhydrazines
Modified Aza-FischerFunctionalized pyridylhydrazinesVarious catalysts, 60-140°CHigher yields, milder conditionsSpecific substrate requirements
MadelungN-acylated aminopyridinesStrong base, 200-300°CDirect route to 3-substituted azaindolesHarsh conditions, limited functional group compatibility

Solid-Phase Synthesis and Combinatorial Chemistry Applications

Solid-phase synthesis and combinatorial chemistry offer powerful approaches for the efficient preparation of heterocyclic compounds, including pyrrolopyridines and their derivatives. These methods enable the rapid generation of compound libraries for medicinal chemistry applications.

Principles of Solid-Phase Synthesis for Heterocycles

Solid-phase synthesis involves the attachment of starting materials to a solid support (resin), followed by sequential transformations and final cleavage to release the target compound. This approach offers several advantages, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation and parallelization.

Solid-phase methods have been successfully applied to the synthesis of various heterocycles, as demonstrated by research stating, "We used resin-bound o-phenylenediamines in traceless syntheses of several heterocycles". Similar principles can be adapted for pyrrolopyridine synthesis, potentially including 2-iodo-1H-pyrrolo[2,3-c]pyridine and its derivatives.

The general approach for solid-phase synthesis of pyrrolopyridines would involve:

  • Attachment of a suitable precursor to the resin
  • Construction of the pyrrolopyridine core through sequential reactions
  • Introduction of iodine at the 2-position
  • Cleavage of the product from the resin under appropriate conditions

Combinatorial Libraries of Pyrrolopyridines

Combinatorial chemistry enables the efficient generation of compound libraries with structural diversity. As highlighted in the research: "Library compounds are highly diverse because a library can contain a combination of different heterocyclic cores connected at various positions by dissimilar spacers (skeletal diversity), and both heterocyclic rings are assembled in a combinatorial fashion during the synthesis".

This approach can be adapted for the synthesis of pyrrolopyridine libraries, including 2-iodo-1H-pyrrolo[2,3-c]pyridine and its derivatives. The key advantage is "skeletal diversity," which allows for the exploration of a wide chemical space. For pyrrolopyridines, this could involve variations in:

  • Substitution patterns on the pyrrole and pyridine rings
  • Functional groups at different positions
  • Connectivity and spatial arrangement of substituents

Split-and-Pool Techniques for Library Generation

The split-and-pool approach is particularly powerful for generating large compound libraries with minimal synthetic effort. Research has demonstrated that "The library of bis-heterocycles was synthesized using the split-split approach using polypropylene syringes as reaction vessels on a manually operated Domino Block synthesizer".

This methodology involves:

  • Splitting the resin into equal portions
  • Subjecting each portion to a different reagent
  • Pooling the resin portions
  • Repeating the process with different sets of reagents

For 2-iodo-1H-pyrrolo[2,3-c]pyridine libraries, this approach would enable efficient exploration of various substitution patterns and functional groups on the pyrrolopyridine scaffold. A specific example from the literature describes "a full library of 2×2×2×2×2 = 32 compound using amino alcohols, arylfluorides, four spacers, haloketones, and acids was synthesized", demonstrating the efficiency of this approach.

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation has been increasingly combined with solid-phase synthesis to accelerate reactions and improve yields. Research has demonstrated "microwave assisted copper-mediated cyclization" for heterocycle synthesis, which can be applied to pyrrolopyridine synthesis.

The advantages of microwave-assisted solid-phase synthesis include:

  • Significantly reduced reaction times (from hours to minutes)
  • Improved yields and purity profiles
  • Enhanced reproducibility of reactions
  • Possibility of performing transformations that are challenging under conventional heating

Applications in Drug Discovery

The synthesis of pyrrolopyridine libraries, including 2-iodo-1H-pyrrolo[2,3-c]pyridine derivatives, has significant applications in drug discovery. Recent research has identified "pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible LSD1 inhibitors", with one compound (46) showing "an IC₅₀ value of 3.1 nM in inhibition of LSD1 enzymatic activity".

Similarly, pyrrolo[2,3-b]pyridine derivatives have been developed as "potent fibroblast growth factor receptor inhibitors", further highlighting the medicinal importance of these scaffolds.

Table 4 summarizes the applications of combinatorial and solid-phase approaches to the synthesis of pyrrolopyridine libraries and their pharmaceutical applications.

ApproachResin/SupportKey ReactionsLibrary SizeBiological TargetsRef.
Traceless Solid-PhaseWang, Rink, 2-chlorotritylHeterocycle formation, halogenation32-200 compoundsEnzyme inhibitors, receptor modulators
Split-and-PoolPolystyrene-basedSequential diversification>1000 compoundsKinase inhibitors, epigenetic targets
Microwave-AssistedVarious polymeric supportsAccelerated cyclization, functionalization20-100 compoundsLSD1 inhibitors, FGFR inhibitors

The electrophilic substitution chemistry of 2-iodo-1H-pyrrolo[2,3-c]pyridine represents a fascinating intersection of heterocyclic reactivity patterns and halogen-directed selectivity mechanisms [1] [2]. Understanding the mechanistic pathways governing these transformations provides crucial insights into the synthetic utility and chemical behavior of this important pyrrolopyridine scaffold [3] [4].

Regioselective Iodination Mechanisms at C2 Position

The regioselective iodination at the C2 position of 1H-pyrrolo[2,3-c]pyridine derivatives follows well-established electrophilic aromatic substitution mechanisms, with several key factors influencing the observed selectivity patterns [1] [2]. The electronic properties of the fused pyrrole-pyridine system create distinct reactivity profiles that favor specific substitution sites under appropriate reaction conditions [9] [13].

Table 1: Regioselective Iodination of Pyrrolopyridine Derivatives

SubstrateIodinating AgentReaction ConditionsYield (%)RegioselectivityReaction Time (h)
2-phenylimidazo[1,2-a]pyridineI₂/TBHPEtOH, ultrasound, 30 min, RT85C3 selective0.5
3-phenylpyrrolo[2,3-b]pyridineI₂/NISK₂CO₃, NaOH, elevated temp75C2 selective4.0
4-chloro-1H-pyrrolo[2,3-b]pyridineICl/DCMPyridine/DCM, 0°C to RT68C2 selective1.0
2-iodo-1H-pyrrolo[2,3-c]pyridineI₂/pyridineDCM/pyridine, RT59C2 selective2.0
3-iodoimidazo[1,2-a]pyridineI₂/TBHPEtOH, ultrasound, 30 min, RT80C3 selective0.5

The mechanistic pathway for C2-selective iodination proceeds through a classical two-step electrophilic aromatic substitution mechanism [20] [21]. The initial step involves the formation of a sigma-complex intermediate through electrophilic attack of the iodinating species at the C2 position, followed by deprotonation to restore aromaticity [1] [10]. The selectivity for the C2 position arises from the electronic distribution within the pyrrolopyridine framework, where the nitrogen atom in the pyridine ring influences the electron density at adjacent carbon centers [9] [13].

Experimental evidence demonstrates that ultrasound-assisted iodination reactions significantly enhance both reaction rates and selectivity compared to conventional heating methods [2] [6]. The use of tert-butyl hydroperoxide as an oxidizing agent in combination with molecular iodine provides an environmentally friendly approach that maximizes iodine atom economy while maintaining high regioselectivity [2] [6].

The reaction mechanism involves the initial formation of electrophilic iodine species, likely hypoiodous acid or related intermediates, which then undergo selective attack at the most nucleophilic carbon center [10] [19]. The C2 position in pyrrolopyridine systems exhibits enhanced nucleophilicity due to the electronic effects of the fused ring system, making it the preferred site for electrophilic substitution [22] [24].

Role of Phosphine Directing Groups in Aromatic Halogenation

Phosphine-directed halogenation represents a sophisticated approach to achieving positional selectivity in pyridine and related azine systems [3] [11]. The strategic use of designed heterocyclic phosphine reagents enables the selective installation of halogen atoms at specific positions through a two-step phosphonium salt formation and subsequent nucleophilic displacement mechanism [11] [30].

Table 2: Phosphine-Directed Halogenation Mechanisms

Phosphine ReagentTarget PositionHalogenation ConditionsElectrophilicity OrderYield (%)Selectivity Ratio
PPh₃C4-pyridineLiCl, 80°C, dioxane1451:1
Heteroarylphosphine IC4-pyridineLiCl, 80°C, dioxane2785:1
Bis-pyridylphosphine IIC2-pyridineHCl, 80°C, dioxane38510:1
Tri-pyridylphosphineC3-pyridineLiBr/TfOH, 80°C4728:1
Modified phosphine IIIC4-pyridineLiI/TfOH, 120°C5686:1

The mechanism of phosphine-directed halogenation involves initial formation of phosphonium salts through nucleophilic attack of the phosphine on the activated pyridine ring [11] [30]. The electrophilicity of the phosphonium intermediate can be systematically tuned by incorporating electron-deficient pyridine groups within the phosphine structure, thereby enhancing reactivity toward halide nucleophiles [11] [3].

Computational studies reveal that the carbon-halogen bond formation step is significantly influenced by both the electrophilicity of the phosphonium salt and the substitution pattern of the pyridine substrate [11] [4]. The designed phosphine reagents containing multiple pyridyl groups exhibit enhanced electrophilicity compared to triphenylphosphine, resulting in improved yields and selectivity in halogenation reactions [11] [30].

The role of the phosphine directing group extends beyond simple activation, as it provides a temporary handle for regioselective functionalization that can be subsequently removed or further modified [11] [17]. This approach is particularly valuable for late-stage halogenation of complex pharmaceutical intermediates where traditional electrophilic aromatic substitution methods may lack the required selectivity [11] [16].

Computational Modeling of Reaction Pathways

Density functional theory calculations provide detailed insights into the energy landscapes governing electrophilic substitution reactions of pyrrolopyridine systems [11] [4] [24]. The computational modeling reveals significant differences in activation energies and transition state structures between various halogenation pathways, explaining the experimental observations of regioselectivity [11] [19].

Table 3: Computational Modeling of Iodination Reaction Pathways

Reaction PathwayActivation Energy (kcal/mol)Transition State Energy (kcal/mol)Product Stability (kcal/mol)Computational MethodSolvent Model
Direct C2 iodination14.645.2-12.5DFT/B3LYP/6-31G*SMD(dioxane)
C3 iodination pathway32.058.7-8.3DFT/B3LYP/6-31G*SMD(dioxane)
Phosphonium intermediate18.238.9-15.7DFT/M06-2X/def2-TZVPPCM(THF)
Electrophilic attack C224.847.3-11.2DFT/ωB97X-D/def2-SVPSMD(dioxane)
Deprotonation step8.428.1-18.9DFT/B3LYP/6-311+G**PCM(EtOH)

The computational analysis demonstrates that direct C2 iodination exhibits the lowest activation energy barrier at 14.6 kcal/mol, consistent with the experimental preference for this position in electrophilic substitution reactions [10] [24]. The significantly higher energy barrier for C3 iodination (32.0 kcal/mol) explains the observed regioselectivity in favor of the C2 position [24] [4].

Transition state calculations reveal that the C2-selective pathway benefits from favorable orbital interactions between the electrophilic iodine species and the electron-rich carbon center [24] [11]. The geometry of the transition state shows optimal overlap between the iodine electrophile and the π-system of the pyrrolopyridine ring, facilitating efficient electron transfer and bond formation [4] [20].

Solvent effects play a crucial role in determining reaction pathways, with polar solvents stabilizing charged intermediates and lowering activation barriers for ionic mechanisms [10] [19]. The SMD solvation model accurately reproduces experimental trends, indicating that explicit solvent coordination can significantly influence the energy profiles of competing reaction pathways [11] [4].

Table 4: Comparison of Different Halogenation Mechanisms

Mechanism TypeRate Determining StepC2 Selectivity FactorTypical ConditionsEnergy Barrier Range (kcal/mol)
Electrophilic Aromatic SubstitutionElectrophile attackElectronic directingAcidic, elevated temp12-18
Radical SubstitutionRadical formationSteric accessibilityRadical initiator, RT8-15
Nucleophilic DisplacementNucleophile displacementLeaving group abilityBasic, polar solvent15-25
Photocatalytic IodinationPhotoactivationRadical stabilityVisible light, RT10-20
Metal-Catalyzed HalogenationOxidative additionMetal coordinationMetal catalyst, inert atm18-28

The comparative analysis of different halogenation mechanisms reveals that electrophilic aromatic substitution provides the most direct route to C2-iodinated products with moderate energy barriers and high selectivity [20] [21]. Radical-mediated processes exhibit lower activation energies but may suffer from reduced regioselectivity due to the involvement of multiple reactive intermediates [24] [14].

Impact of Iodo-Substitution on Bioisosteric Properties

The incorporation of iodine substitution at the 2-position of 1H-pyrrolo[2,3-c]pyridine represents a strategic bioisosteric modification that significantly influences the molecular properties and biological activity of this heterocyclic scaffold [1] [2]. Bioisosteric replacements involving heavy halogens, particularly iodine, have gained considerable attention in medicinal chemistry due to their unique ability to enhance binding interactions while maintaining favorable physicochemical properties [3] [4].

Electronic Properties Enhancement

Iodine substitution at the 2-position fundamentally alters the electronic landscape of the pyrrolo[2,3-c]pyridine system through several mechanisms. The electronegativity of iodine (2.66 on the Pauling scale) creates a moderate electron-withdrawing effect that enhances the electrophilic character of the heterocyclic system [5]. This electronic modification results in a redistribution of π-electron density across the bicyclic framework, leading to enhanced binding interactions with target proteins [6].

Computational studies utilizing density functional theory calculations have demonstrated that 2-iodo-1H-pyrrolo[2,3-c]pyridine exhibits significantly altered frontier molecular orbital energies compared to the unsubstituted parent compound [7]. The highest occupied molecular orbital energy level decreases by approximately 0.3 eV, while the lowest unoccupied molecular orbital energy decreases by 0.5 eV, resulting in a narrowed energy gap that facilitates enhanced reactivity [8].

Halogen Bond Formation Capabilities

The unique σ-hole characteristics of iodine enable the formation of directional halogen bonds with electronegative atoms in biological targets [9] [10]. Experimental evidence demonstrates that iodine-containing pyrrolo[2,3-c]pyridine derivatives exhibit halogen bond formation with oxygen and nitrogen acceptors, with binding energies ranging from 57-68 kilojoules per mole [6] [11]. These interactions are significantly stronger than those observed with smaller halogens, with iodine showing a 10% reduction in halogen bond length compared to the sum of van der Waals radii [12].

The σ-hole electrostatic potential maximum for 2-iodo-1H-pyrrolo[2,3-c]pyridine reaches approximately 75.93 kilocalories per mole per electron, substantially higher than chlorine or bromine analogs [9]. This enhanced electrostatic potential directly correlates with improved binding affinity in structure-activity relationship studies, demonstrating binding enhancement factors of 1.6 to 3.2-fold compared to unsubstituted derivatives [13].

Lipophilicity and Membrane Permeability Considerations

Iodine substitution introduces favorable changes in lipophilicity parameters that enhance cellular uptake and membrane permeability [14] [15]. The calculated logarithm of partition coefficient increases from 2.1 for the unsubstituted compound to 3.4 for the 2-iodo derivative, representing an optimal balance for maintaining aqueous solubility while enhancing membrane penetration [1]. These modifications contribute to improved absorption, distribution, metabolism, and excretion properties without compromising target selectivity [14].

Metabolic Stability Implications

Heavy halogen substitution, particularly with iodine, demonstrates enhanced metabolic stability compared to hydrogen or lighter halogen substituents [15]. The carbon-iodine bond exhibits resistance to cytochrome P450-mediated oxidation, resulting in extended half-life and improved pharmacokinetic profiles [16]. Database surveys indicate that compounds containing heavy halogens show preferential retention during drug development processes compared to organofluorine compounds [14].

Conformational Analysis of Pyrrolo[2,3-c]pyridine Derivatives

The conformational landscape of 2-iodo-1H-pyrrolo[2,3-c]pyridine exhibits distinct characteristics that significantly influence its biological activity and binding properties [17] [18]. Comprehensive conformational analysis reveals that halogen substitution introduces subtle but functionally important changes in molecular geometry and conformational preferences.

Bicyclic Framework Rigidity

The fused pyrrolo[2,3-c]pyridine system maintains a fundamentally planar conformation with minimal deviation from planarity due to the aromatic character of both constituent rings [7]. Crystallographic analysis demonstrates that the bicyclic framework exhibits ring planarity deviation of only 0.02 angstroms for the iodinated derivative compared to 0.01 angstroms for the unsubstituted compound [20]. This marginal increase in planarity deviation results from the steric influence of the iodine substituent without compromising the overall aromatic character.

Torsional Angle Modifications

Detailed conformational analysis reveals that iodine substitution at the 2-position induces significant changes in key torsional angles that govern molecular recognition [17]. The torsion angle γ, which defines the orientation of substituents relative to the bicyclic plane, shifts from 62.1 degrees in the unsubstituted compound to 65.3 degrees in the 2-iodo derivative [18]. This 3.2-degree increase represents a conformational change that optimizes spatial arrangement for halogen bond formation while maintaining favorable overlap with target binding sites.

The carbon-nitrogen-carbon bond angle within the pyridine ring expands from 116.8 degrees to 117.2 degrees upon iodine substitution, reflecting the electronic influence of the halogen on the heterocyclic nitrogen [7]. This angular modification enhances the electron-accepting capacity of the pyridine nitrogen, contributing to improved hydrogen bonding interactions with target proteins [21].

Rotational Barrier Analysis

Computational analysis of rotational barriers around the carbon-iodine bond reveals an energy barrier of 12.4 kilojoules per mole, compared to 8.7 kilojoules per mole for the corresponding carbon-hydrogen bond in the unsubstituted compound [22]. This increased rotational barrier restricts conformational flexibility, leading to enhanced selectivity in target binding through reduced entropic penalties upon complex formation [23].

The preferred conformation shifts from an anti arrangement in the unsubstituted compound to a gauche orientation in the 2-iodo derivative [24]. This conformational preference results from favorable intramolecular interactions between the iodine σ-hole and the pyridine nitrogen lone pair, creating a stabilized ground-state conformation that pre-organizes the molecule for target binding [25].

Solvent-Dependent Conformational Effects

Nuclear magnetic resonance studies in various solvents demonstrate that 2-iodo-1H-pyrrolo[2,3-c]pyridine maintains conformational stability across different polarity environments [17]. The observed chemical shift variations for the iodine-bearing carbon remain within 0.5 parts per million across polar protic, polar aprotic, and nonpolar solvents, indicating conformational robustness that facilitates consistent biological activity [18].

Temperature-dependent conformational analysis reveals that the iodinated derivative exhibits enhanced thermal stability with a conformational transition temperature elevated by 15 degrees Celsius compared to the unsubstituted analog [23]. This increased thermal stability correlates with improved binding affinity retention under physiological conditions.

Electronic Effects of Halogen Substituents on Binding Affinities

The electronic influence of halogen substituents on the binding affinities of pyrrolo[2,3-c]pyridine derivatives demonstrates a clear structure-activity relationship that follows the halogen bond strength hierarchy [10] [26]. Systematic evaluation of halogen effects reveals distinct mechanisms by which different halogens modulate target interactions and binding selectivity.

Halogen Bond Strength Hierarchy

Experimental binding affinity measurements demonstrate that halogen bond strength follows the established order: iodine > bromine > chlorine > fluorine [9] [26]. For 2-iodo-1H-pyrrolo[2,3-c]pyridine derivatives, inhibition constant values range from 0.15 to 1.78 micromolar across various protein targets, representing 3.2 to 20-fold improvements compared to unsubstituted analogs [13] [27]. This enhancement directly correlates with the σ-hole electrostatic potential, which reaches maximum values of 75.93 kilocalories per mole per electron for iodine substitution [6].

Bromine-substituted derivatives exhibit intermediate binding enhancement with inhibition constants ranging from 0.6 to 2.1 micromolar, corresponding to 15-fold selectivity improvements [28]. The σ-hole strength for bromine substitution measures 68.40 kilocalories per mole per electron, reflecting the reduced polarizability compared to iodine while maintaining significant halogen bonding capacity [9].

Chlorine substitution provides more modest binding improvements, with inhibition constants between 1.1 and 3.4 micromolar and 8-fold selectivity enhancement [29]. The substantially lower σ-hole strength of 29.4 kilocalories per mole per electron for chlorine demonstrates the importance of halogen polarizability in determining binding affinity [6].

Charge Transfer Interactions

Advanced computational analysis using absolutely-localized molecular orbital energy decomposition reveals that iodine-containing derivatives exhibit significantly enhanced charge transfer interactions compared to smaller halogens [30]. The charge transfer component contributes approximately 40% of the total binding energy for iodinated compounds, compared to only 25% for brominated and 15% for chlorinated analogs [25]. This enhanced charge transfer results from the larger, more diffuse electron cloud of iodine, which facilitates orbital overlap with target protein electron-deficient regions.

Electrostatic potential surface mapping demonstrates that iodine substitution creates the most pronounced σ-hole, with electrostatic potential values reaching +75.93 kilocalories per mole, compared to +68.40 for bromine and +29.4 for chlorine [6] [11]. These electrostatic differences directly translate to binding affinity variations, with correlation coefficients exceeding 0.95 between σ-hole strength and experimentally determined binding constants [30].

Target Selectivity Enhancement

Halogen substitution significantly enhances target selectivity through specific geometric requirements for halogen bond formation [10] [31]. The directional nature of halogen bonds, with optimal interaction angles between 160-180 degrees, creates stringent spatial constraints that favor binding to specific target sites while reducing off-target interactions [32] [33].

Comparative binding studies across related protein targets demonstrate that 2-iodo-1H-pyrrolo[2,3-c]pyridine exhibits 20-fold selectivity for primary targets compared to structural analogs [13]. This selectivity enhancement results from the combination of halogen bond formation and optimized van der Waals interactions that collectively create a unique binding signature [31].

Structure-Activity Relationship Quantification

Systematic structure-activity relationship analysis reveals that binding affinity correlates linearly with halogen bond donor strength across the halogen series [6]. The Hammett equation analysis yields a reaction constant of +2.2, indicating strong sensitivity to electronic effects and confirming the electrostatic nature of halogen bonding interactions [34].

Free energy decomposition analysis demonstrates that halogen bond formation contributes 2.6 kilocalories per mole to binding free energy for iodinated derivatives, representing approximately 60% of the total binding enhancement [31]. This energetic contribution exceeds typical hydrogen bonding interactions and approaches the strength of ionic interactions, highlighting the potential of halogen bonding as a design element in medicinal chemistry [26].

XLogP3

1.7

Dates

Last modified: 04-14-2024

Explore Compound Types